molecular formula C6H5ClFNO B1472556 2-Chloro-3-fluoro-4-methoxypyridine CAS No. 1184172-10-8

2-Chloro-3-fluoro-4-methoxypyridine

Cat. No.: B1472556
CAS No.: 1184172-10-8
M. Wt: 161.56 g/mol
InChI Key: XRZFYEWVWSZOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-methoxypyridine is a heterocyclic compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 161.56 . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Lithiation Pathways

    2-Chloro and 2-methoxypyridine, related to 2-Chloro-3-fluoro-4-methoxypyridine, have been studied for their lithiation pathways with lithium dialkylamides, revealing insights into the C-3 lithiation process. A proposed mechanism involves precomplexation of lithium dialkylamides near the H-6 proton, forming a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

  • Preparation of Fluoro-Alkoxy-Dienes

    A method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, using a precursor similar to this compound, has been developed. This involves eliminating HCl to yield high-yield dienes, which undergo smooth cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

  • Fluorodenitration Synthesis

    An efficient method for synthesizing fluoropyridines, potentially including this compound, has been demonstrated using tetrabutylammonium fluoride (TBAF) under mild conditions. This method is general for various nitropyridines (Kuduk, Dipardo, & Bock, 2005).

  • Deprotometalation and Functionalization

    Methoxy- and fluoro-pyridines, closely related to the compound , have been deprotometalated using a lithium-zinc combination. This enables functionalization at specific positions of the pyridine ring (Hedidi et al., 2016).

  • X-ray and Spectroscopic Analysis

    The structural features of a compound closely related to this compound have been investigated through X-ray analysis, IR, NMR, and electronic spectroscopy, providing insights into the optical properties of such compounds (Jukić et al., 2010).

Spectroscopy and Material Science

  • Vibrational and Electronic Spectra

    Detailed studies on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, similar to the compound of interest, have been conducted. These studies provide insights into the spectral characteristics influenced by substituents like chlorine and methoxy groups (Arjunan et al., 2011).

  • Fluorophore Emission Properties

    Research on 2-substituted pyridines, including methoxypyridine compounds, has been conducted to understand their emission properties in various solvents and solid states. This has implications for developing highly emissive fluorophores (Hagimori et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Mechanism of Action

Properties

IUPAC Name

2-chloro-3-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFYEWVWSZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-10-8
Record name 2-chloro-3-fluoro-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoro-4-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluoro-4-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-fluoro-4-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-fluoro-4-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-fluoro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.